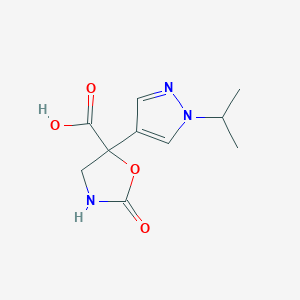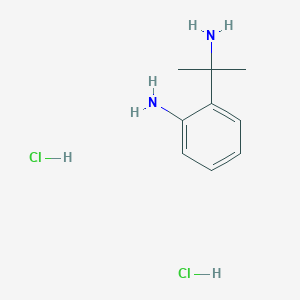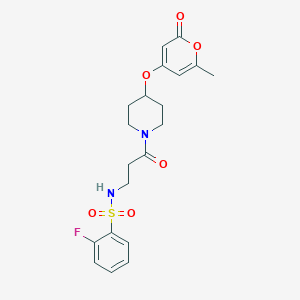
2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic molecule that has piqued interest due to its potential applications in medicinal chemistry. This compound is characterized by its fluorine atom, a piperidine ring substituted with a pyranone group, and a benzenesulfonamide moiety. The structural complexity and functional groups make it a candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves multi-step organic synthesis Typical synthetic routes start with the appropriate fluoroaromatic compound, followed by sulfonamide formation
Industrial Production Methods
Industrial production of this compound would leverage large-scale organic synthesis techniques, including solvent extraction and chromatography for purification. These processes might involve continuous flow reactions to optimize yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Can involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Includes nucleophilic and electrophilic substitution, often with halides or other reactive groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
From these reactions, major products include various oxidized forms, reduced analogs, and substituted derivatives which may alter the pharmacokinetic properties of the molecule.
Scientific Research Applications
This compound has a variety of scientific research applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for interactions with biological macromolecules like proteins and DNA.
Medicine: : Potential therapeutic agent due to its structural features, which suggest it could interact with various biological targets.
Industry: : Used in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It may inhibit certain enzymes or receptors due to the presence of the sulfonamide group, which is known to form strong interactions with biological macromolecules. The fluorine atom can significantly alter the binding affinity and pharmacokinetics by influencing the electronic properties of the molecule. Pathways involved include inhibition of specific enzymatic actions or modulation of receptor activities.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, 2-fluoro-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide stands out due to its specific combination of a fluorine atom, a piperidine ring, and a pyranone moiety.
List of Similar Compounds
N-(3-(4-(pyridin-1-yl)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
2-chloro-N-(3-(4-(2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
2-bromo-N-(3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzenesulfonamide
Properties
IUPAC Name |
2-fluoro-N-[3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S/c1-14-12-16(13-20(25)28-14)29-15-7-10-23(11-8-15)19(24)6-9-22-30(26,27)18-5-3-2-4-17(18)21/h2-5,12-13,15,22H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGIIGSLDXJBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide](/img/structure/B2749387.png)
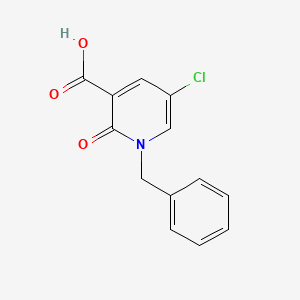
![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)

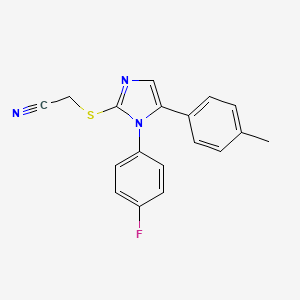
![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/new.no-structure.jpg)
![4-ethoxy-3-fluoro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2749398.png)
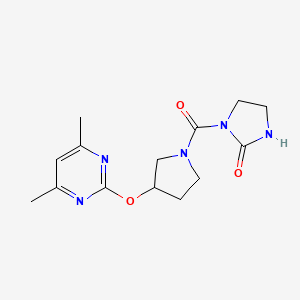
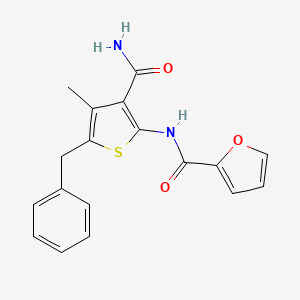
![N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2749406.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)
